polychlorosubtilin
Description
Properties
CAS No. |
11006-47-6 |
|---|---|
Molecular Formula |
C11H11NO5 |
Synonyms |
polychlorosubtilin |
Origin of Product |
United States |
Biological Origin and Natural Occurrence
Identification of Producer Microorganisms (e.g., Bacillus subtilis strains)
Polychlorosubtilin has been identified as an antibiotic isolated from the metabolites of Bacillus subtilis. nih.gov This indicates that certain strains of Bacillus subtilis possess the biosynthetic pathways necessary for the synthesis of this compound.
Ecological Niches and Environmental Distribution of Producer Strains
Bacillus subtilis, the producer organism of this compound, is a ubiquitous Gram-positive bacterium commonly found in various environments. Its natural ecological niches include soil, where it is a prominent inhabitant. Beyond soil, B. subtilis is also found in association with living organisms, specifically within the gastrointestinal tract of ruminants, humans, and marine sponges. As a rod-shaped bacterium, B. subtilis is known for its ability to form tough, protective endospores, which allows it to survive and persist under extreme environmental conditions such as high temperatures and desiccation. While historically classified as an obligate aerobe, evidence suggests it can also function as a facultative anaerobe.
Table 1: Key Characteristics and Habitats of Bacillus subtilis
| Characteristic | Description |
| Gram Stain | Positive |
| Morphology | Rod-shaped |
| Oxygen Requirement | Historically obligate aerobe, evidence of facultative anaerobic capability |
| Endospore Formation | Yes, allows survival in extreme conditions |
| Primary Natural Habitat | Soil |
| Other Habitats | Gastrointestinal tract of ruminants, humans, and marine sponges |
Strain Variation and Metabolite Diversity in Producer Microorganisms
Significant strain variation exists within the species Bacillus subtilis. This variation is evident between wild-type natural isolates and laboratory-adapted strains, such as the widely used strain 168. Laboratory strains often exhibit genetic differences resulting from domestication processes, which can influence various characteristics, including transformation efficiency and the ability to secrete proteins. While specific research detailing how strain variation in Bacillus subtilis directly impacts the diversity or yield of this compound was not extensively found in the provided literature, the general principle in microbial metabolism is that genomic variability within a species can lead to variations in the composition and concentration of produced metabolites. Therefore, it is plausible that different strains of Bacillus subtilis may exhibit variations in their this compound production capabilities or produce related, structurally diverse compounds. Further research would be needed to fully elucidate the relationship between Bacillus subtilis strain variation and the diversity of this compound and related metabolites.
Table 2: Examples of Bacillus subtilis Strain Types
| Strain Type | Description |
| Wild-type Isolates | Natural strains found in various environments |
| Laboratory Strains | Strains adapted for laboratory use, often with genetic modifications (e.g., strain 168) |
Biosynthesis and Genetic Determinants
Proposed Biosynthetic Pathways of Polychlorosubtilin
Despite the identification of Bacillus subtilis as the producing organism, the precise, step-by-step proposed biosynthetic pathway for this compound has not been extensively detailed in the examined literature.
Precursor Identification and Metabolic Integration
Specific precursor molecules involved in the biosynthesis of this compound have not been clearly identified in the available research. The integration of these unknown precursors into the metabolic network of Bacillus subtilis to yield this compound is therefore not yet described in detail.
Enzymatic Steps and Catalytic Mechanisms
The specific enzymatic steps and the catalytic mechanisms catalyzed by enzymes involved directly in the synthesis of this compound have not been reported. While Bacillus species are known to produce a variety of enzymes, the particular enzymes responsible for the formation of the this compound structure have not been identified in the search results. nih.gov
Role of Non-ribosomal Peptide Synthetases (NRPS) or Polyketide Synthases (PKS) (if applicable)
Many bacterial antibiotics are synthesized via large multimodular enzyme complexes such as Non-ribosomal Peptide Synthetases (NRPS) or Polyketide Synthases (PKS), or hybrid systems thereof. asu.edu.egnih.gov While these systems are prevalent in bacterial secondary metabolism, the specific involvement and role of NRPS or PKS in the biosynthesis of this compound are not explicitly confirmed or detailed in the available literature. Research on other natural products from bacteria, such as zeamine-related antibiotics from Serratia plymuthica, has shown the involvement of hybrid PKS/NRPS systems. asu.edu.eg However, this does not provide direct evidence for their role in this compound synthesis.
Genetic Organization of this compound Biosynthetic Gene Clusters
Gene Identification and Annotation
Specific genes and their annotations within a putative this compound biosynthetic gene cluster have not been identified in the provided search results. The genes encoding the enzymes and other proteins required for the synthesis of this compound remain to be characterized and annotated.
Operon/Gene Cluster Structure and Arrangement
The structural organization and arrangement of genes within a potential this compound biosynthetic operon or gene cluster have not been described. Studies on other bacterial natural products have revealed diverse gene cluster structures, often containing genes for biosynthetic enzymes, regulatory proteins, and transport mechanisms, arranged in operons. nih.gov However, this level of detail for this compound was not found.
Compound Information Table
Based on the available information, detailed data specifically concerning the biosynthesis, genetic determinants, and regulation of this compound production, as well as its post-translational modifications and maturation processes, are not readily accessible in the provided search results. The information primarily focuses on this compound's mechanism of action as an antibiotic inhibiting protein synthesis in Escherichia coli. nih.gov
While general biological concepts of transcriptional, post-transcriptional, and translational regulation, as well as post-translational modifications and the influence of environmental factors on secondary metabolism, are described in the search results wikipedia.orgnih.govwikipedia.orgunimib.itfrontiersin.orgjuniperpublishers.comnih.govnih.govresearchgate.netthermofisher.comactascientific.comnowgonggirlscollege.co.inmaxapress.comabcam.commdpi.comyoutube.comnih.govnih.govyoutube.com, these general principles cannot be specifically applied to this compound due to the absence of compound-specific data in the search results.
Therefore, it is not possible to generate a comprehensive article strictly following the provided outline and focusing solely on the requested aspects of this compound based on the current information.
Compound Names and PubChem CIDs
Molecular Mechanism of Action
Cellular and Subcellular Targets in Susceptible Microorganisms
Studies, particularly with Escherichia coli, have identified the ribosome as the primary subcellular target of polychlorosubtilin. nih.govjst.go.jp The antibiotic exerts its effects by interfering with specific ribosomal subunits. nih.govjst.go.jp
Interaction with Ribosomal Subunits (e.g., 30S, 23S, 30SP)
This compound has been shown to interact with the 30S ribosomal subunit. nih.govjst.go.jp Both the 23S and 30SP components of the ribosome were found to be sensitive to the drug, with the 30SP subunit being more obviously affected. nih.govjst.go.jp
Here is a summary of the ribosomal subunit sensitivity to this compound:
| Ribosomal Subunit | Sensitivity to this compound |
| 30S | Affected by interference nih.govjst.go.jp |
| 23S | Sensitive nih.govjst.go.jp |
| 30SP | More obviously affected nih.govjst.go.jp |
Impact on Nucleic Acid Synthesis and Respiration (if observed)
Research indicates that this compound affected neither respiration nor glycolysis in Escherichia coli. nih.govjst.go.jpresearchgate.net The synthesis of nucleic acids was also only feebly hindered by the antibiotic. nih.govjst.go.jpresearchgate.net
Molecular Basis of Induced Mis-coding and Aberrant Protein Synthesis
The core molecular basis of this compound's action lies in its ability to induce multisited miscoding during the translation process on the ribosome. nih.govjst.go.jpjst.go.jp This miscoding occurs during the incorporation of labeled aminoacyl-tRNA, suggesting an interference with the accurate decoding of mRNA on the ribosome. nih.govjst.go.jpjst.go.jp The consequence of this miscoding is the synthesis of aberrant protein fractions. nih.govjst.go.jpjst.go.jp These abnormal proteins are not expected to manifest vital metabolic activities in the normal manner, contributing to the inhibition of bacterial growth. nih.govjst.go.jpjst.go.jp
Microbial Resistance Mechanisms to this compound
Changes observed after bacteria developed resistance to this compound were localized to the ribosomal subunits. nih.govjst.go.jp
Alterations in Ribosomal Structure or Function
Resistance to this compound in bacteria has been linked to changes in the 30SP and 23S ribosomal subunits, and consequently, the 30S subunit. nih.govjst.go.jp These alterations in ribosomal structure or function represent a mechanism by which microorganisms can develop reduced susceptibility to the antibiotic. nih.govjst.go.jp
Here is a table summarizing the ribosomal subunits implicated in resistance to this compound:
| Ribosomal Subunit | Role in Resistance Development |
| 30S | Implicated in changes nih.govjst.go.jp |
| 23S | Changes localized here nih.govjst.go.jp |
| 30SP | Changes localized here nih.govjst.go.jp |
Efflux Pump Systems (if identified)
Based on the currently available research findings, specific details regarding the involvement of efflux pump systems in the resistance or transport of this compound have not been identified. While efflux pumps are a known mechanism of antibiotic resistance in bacteria, their specific role concerning this compound is not described in the consulted literature.
Enzymatic Inactivation or Modification (if identified)
Information pertaining to the enzymatic inactivation or modification of this compound by bacteria as a resistance mechanism was not found in the analyzed research data. Enzymatic degradation or modification is another established mechanism of bacterial resistance to antibiotics; however, its application to this compound is not detailed in the provided sources.
Analytical and Structural Elucidation Methodologies
Methodologies for Isolation and Purification for Academic Study
The isolation and purification of natural products, including compounds like polychlorosubtilin, are fundamental steps in academic research aimed at identifying and characterizing bioactive substances. These processes are essential to separate the target compound from the complex mixture in which it is naturally found.
Chromatographic Techniques (e.g., HPLC, LC-MS)
Chromatography is a cornerstone of natural product purification, offering versatile separation capabilities based on differential affinities of compounds between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) is a widely used technique that employs high pressure to enhance the separation efficiency of complex mixtures. rajithperera.comchemyx.com HPLC can be coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry, allowing for the analysis of a broad range of compounds. rajithperera.com
Liquid Chromatography-Mass Spectrometry (LC-MS), or HPLC-MS, combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. chemyx.commeasurlabs.comwikipedia.org This hyphenated technique is particularly effective for determining the composition and purity of chemicals, providing both physical separation and mass analysis for accurate data on sample composition. measurlabs.comwikipedia.org LC-MS is highly sensitive and suitable for the identification, quantitation, and mass analysis of components in complex samples, including those of biological origin. wikipedia.org It is particularly valuable for analyzing polar and thermally labile compounds that are not amenable to Gas Chromatography-Mass Spectrometry (GC-MS). wikipedia.org
The principle of LC-MS involves the separation of sample components by HPLC based on their interactions with the mobile and stationary phases. chemyx.com The separated compounds then pass through an interface that transfers them into the mass spectrometer's ion source. measurlabs.com This interface is necessary because HPLC operates at high pressure, while the MS system requires a high vacuum. measurlabs.com Once ionized, the compounds are analyzed by the mass spectrometer to determine their mass-to-charge ratio, providing crucial information for identification and structural confirmation. chemyx.com
Extraction and Fractionation Strategies
Extraction is the initial step in isolating natural products from their source materials, such as microorganisms in the case of this compound. Various methods are employed for extraction, including conventional solvent extraction techniques like solid-liquid extraction, Soxhlet extraction, and maceration. nih.gov Modern techniques such as ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction have been developed to improve efficiency and yield. nih.gov The choice of extraction method often depends on the nature of the raw material and the target compounds. biosciencejournals.com Solvents used in extraction are typically classified by their polarity, ranging from nonpolar (e.g., n-hexane) to highly polar (e.g., water). biosciencejournals.com
Following extraction, fractionation is often performed to further separate the components of the crude extract into less complex mixtures or fractions. nih.gov This process typically involves partitioning the extract between different solvents based on their polarities. biosciencejournals.comresearchgate.net Sequential liquid-liquid partitioning with solvents of increasing polarity is a common fractionation strategy. biosciencejournals.comresearchgate.net For instance, an extract might be partitioned between chloroform (B151607) and water, followed by further partitioning with other solvent systems. researchgate.net The goal of fractionation is to enrich the target compound in specific fractions, making subsequent purification steps more efficient. nih.gov Various chromatographic techniques, including column chromatography and flash chromatography, are also integral to fractionation strategies, allowing for the separation of compounds based on their interaction with a stationary phase. researchgate.net
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). organicchemistrydata.org NMR provides detailed information about the number and types of atoms in a molecule, their electronic environment, and their connectivity. uzh.ch
For peptides and proteins, NMR spectroscopy can determine structures in solution under near-physiological conditions, without the need for crystallization. uzh.ch Different NMR experiments, such as COSY, TOCSY, and NOESY, provide complementary information about through-bond (scalar) and through-space ( dipolar) couplings between nuclei, which are used to assign resonances and build a three-dimensional structure. uzh.ch Analysis of chemical shifts, coupling constants, and NOE correlations allows researchers to determine the sequence of amino acids in peptides and the folding of proteins. uzh.ch
While specific NMR data for this compound were not found in the immediate search results, the general principles of NMR spectroscopy are universally applied to the structural characterization of complex organic molecules, including peptides and lipopeptides like members of the subtilin family. uni-koeln.de Detailed research findings on this compound would typically include assignments of ¹H and ¹³C NMR signals, providing definitive evidence for its molecular structure.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemyx.comnews-medical.net It is widely used for identifying and quantifying compounds, determining molecular weights, and providing information about molecular structure through fragmentation patterns. chemyx.comnews-medical.netthermofisher.com Coupled with chromatographic techniques like LC or GC, MS becomes an even more powerful tool for analyzing complex mixtures. wikipedia.orgnews-medical.netthermofisher.com
In the context of structural elucidation, MS provides the molecular weight of the intact compound (molecular ion) and characteristic fragment ions formed by the controlled dissociation of the molecule. chemyx.comnews-medical.net Analyzing the fragmentation pattern can reveal the presence of specific functional groups and the arrangement of atoms within the molecule. chemyx.comnews-medical.net High-resolution MS techniques, such as Time-of-Flight (TOF) MS, can provide accurate mass measurements, which are essential for determining the elemental composition of a compound. chromatographyonline.com Tandem MS (MS/MS) experiments involve the selective fragmentation of a precursor ion and analysis of the resulting product ions, yielding more detailed structural information. researchgate.net
MS applications are diverse and include drug discovery, environmental monitoring, food safety, and clinical diagnostics. news-medical.netthermofisher.comchromatographyonline.com For complex natural products, MS is invaluable for confirming the molecular weight and obtaining fragmentation data that, in conjunction with NMR data, allows for the complete structural assignment. chemyx.comnews-medical.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic transitions within a molecule, respectively. mrclab.comdrawellanalytical.com
IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending of chemical bonds). mrclab.com The specific frequencies at which a molecule absorbs IR radiation are characteristic of the functional groups present. mrclab.com An IR spectrum typically shows a series of absorption bands, or peaks, at different wavenumbers, which can be used to identify the presence of groups such as hydroxyl (-OH), carbonyl (C=O), and amino (-NH). mrclab.com IR spectroscopy is particularly useful for identifying functional groups in organic compounds and can provide insights into molecular conformations. mrclab.com
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. mrclab.commsu.edu This absorption is typically due to electronic transitions within the molecule, particularly in compounds containing chromophores (groups that absorb light). mrclab.commsu.edu The UV-Vis spectrum shows absorption maxima at specific wavelengths, and the intensity of the absorption is related to the concentration of the analyte. mrclab.commsu.edu UV-Vis spectroscopy is often used for quantitative analysis and can provide information about the presence of conjugated double bonds or aromatic rings in a molecule. mrclab.commsu.edu While it provides less detailed structural information compared to NMR or MS, UV-Vis spectroscopy can be valuable for detecting the presence of certain chromophoric systems within this compound and for monitoring purification steps. mrclab.commsu.edu
X-ray Crystallography and Diffraction Techniques for Structural Determination
The process typically involves obtaining a high-quality single crystal of the compound of interest. nih.gov This crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector. nih.govnih.gov The pattern of diffraction spots and their intensities contain the information necessary to computationally reconstruct the crystal structure. nih.gov Key techniques within this field include single-crystal X-ray diffraction, X-ray powder diffraction, and X-ray fiber diffraction, among others. These methods are crucial for understanding the precise arrangement of atoms, which is essential for elucidating the properties and potential functions of a chemical compound.
While X-ray crystallography is a powerful tool for structure determination and is widely used in chemistry and structural biology, including for characterizing small molecules and biological macromolecules, specific data or published research detailing the structural determination of this compound using X-ray crystallography or related diffraction techniques were not identified in the conducted searches.
Bioassays and High-Throughput Screening Methodologies for Activity Assessment
Bioassays and high-throughput screening (HTS) methodologies are essential tools for assessing the biological activity of chemical compounds and identifying potential hits in drug discovery and biological research. Bioassays are analytical methods used to determine the concentration or potency of a substance by its effect on living cells or tissues. HTS, a scaled-up application of bioassays, enables the rapid testing of large libraries of compounds against a specific biological target or pathway using automation and miniaturized assay formats.
The HTS process typically involves preparing samples and compound libraries, establishing an assay method suitable for automation, configuring robotic workstations, and acquiring and handling large volumes of data. Various assay types can be adapted for HTS, including biochemical assays (e.g., fluorescence polarization, FRET) and cell-based assays (e.g., viability, reporter gene assays). HTS allows for the quick identification of compounds that exhibit a desired activity, such as inhibiting an enzyme or modulating a cellular process.
HTS is widely used in the pharmaceutical industry and academic research to accelerate the identification of lead compounds by screening hundreds of thousands or even millions of molecules. The data generated from HTS campaigns can provide starting points for further research, including structure-activity relationship (SAR) studies.
Despite the broad applicability of bioassays and HTS in characterizing the biological effects of chemical compounds, specific research findings detailing the application of these methodologies for assessing the activity profile of this compound were not found in the conducted searches.
Ecological and Intermicrobial Roles
Role in Microbial Competition and Defense Strategies
Polychlorosubtilin contributes to the competitive fitness of its producer, Bacillus subtilis, by inhibiting the growth of other microorganisms. nih.govjst.go.jp This antibiotic activity serves as a defense strategy, allowing Bacillus subtilis to compete for resources and ecological niches against susceptible bacteria. nih.govjst.go.jpnih.gov Studies have shown that this compound can inhibit the growth of Escherichia coli, indicating its activity against Gram-negative bacteria, although its effects on different bacterial species can vary. nih.govjst.go.jp The mechanism of action involves interference with bacterial ribosomes, specifically affecting the 30S subunits, leading to miscoding and the synthesis of abnormal proteins in susceptible organisms. nih.govjst.go.jp This disruption of protein synthesis is a potent defense mechanism in microbial competition. nih.govjst.go.jp
Interactions with Other Microorganisms in Complex Communities (e.g., biofilms)
In complex microbial communities, such as biofilms, the production of antibiotics like this compound can influence community structure and dynamics. nih.gov Biofilms are communities of microorganisms encased in an extracellular matrix, where diverse species interact. nih.govmdpi.com The presence of this compound within a biofilm produced by Bacillus subtilis could inhibit the growth or establishment of competing, susceptible microorganisms within the same structure or in its vicinity. This can lead to a competitive advantage for the producing strain and potentially shape the species composition of the biofilm. While specific detailed research findings on this compound's role in biofilm interactions are limited in the provided results, the general principles of antibiotic action in microbial communities and biofilms suggest such an influence. nih.govmdpi.comyoutube.com
Evolutionary Pressures and Co-evolutionary Dynamics in Microbial Ecosystems
The production of this compound exerts evolutionary pressure on susceptible microbial populations, driving the development of resistance mechanisms. nih.govjst.go.jp Microorganisms exposed to this compound may evolve resistance through various mechanisms, such as modifications to the ribosomal subunits that are the target of the antibiotic, enzymatic degradation of the antibiotic, or efflux pumps that remove the antibiotic from the cell. nih.govjst.go.jp This evolutionary response in susceptible populations, in turn, can lead to the evolution of increased antibiotic production or modifications in this compound by Bacillus subtilis to overcome resistance mechanisms in a co-evolutionary arms race. nih.govjst.go.jp This dynamic interplay between antibiotic production and resistance evolution shapes the genetic diversity and adaptive strategies within microbial ecosystems. The observed changes in the ribosomal subunits of Escherichia coli developing resistance to this compound provide a specific example of such evolutionary adaptation. nih.govjst.go.jp
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results |
| Subtilin | 16129737 nih.gov |
| Nisin | 16219761 nih.gov, 16133879 nih.gov, 131847819 fishersci.ca, 16130280 embrapa.br |
| Epidermin | 16132391 nih.gov, 14559841 thegoodscentscompany.com |
| Mersacidin | 70698380 nih.govguidetopharmacology.org, 118796931 nih.gov |
| Mycosubtilin | 3083700 wikipedia.org |
| Escherichia coli | Not applicable (bacterium) |
| Bacillus subtilis | Not applicable (bacterium) |
| Listeria monocytogenes | Not applicable (bacterium) |
| Staphylococcus aureus | Not applicable (bacterium) |
| Pseudomonas aeruginosa | Not applicable (bacterium) |
| Agrobacterium tumefaciens | Not applicable (bacterium) |
| Lactococcus lactis | Not applicable (bacterium) |
| Enterococcus faecium | Not applicable (bacterium) |
| Candida albicans | Not applicable (fungus) |
| Candida tropicalis | Not applicable (fungus) |
| Saccharomyces cerevisiae | Not applicable (fungus) |
| Penicillium notatum | Not applicable (fungus) |
| Fusarium oxysporum | Not applicable (fungus) |
| Lanthionine | Not explicitly searched for CID |
| Methyllanthionine | Not explicitly searched for CID |
| Didehydroalanine | Not explicitly searched for CID |
| Didehydroaminobutyric acid | Not explicitly searched for CID |
| Lipid II | Not explicitly searched for CID |
| EDTA | Not explicitly searched for CID |
| ATP | Not explicitly searched for CID |
| Sodium chloride | 5234 embrapa.br |
| Phosphoric acid | 1004 embrapa.br |
| Trifluoroacetic acid | 45039676 embrapa.br |
| Acetonitrile | 6342 embrapa.br |
| Hepes potassium Salt | 23702134 embrapa.br |
| Glucose | 82400 embrapa.br |
| Valinomycin | 5649 embrapa.br |
| Potassium chloride | 4873 embrapa.br |
| Chlorophyllin | Not explicitly searched for CID |
| Polyethylenimine | Not explicitly searched for CID |
| Serine hydroxamate | Not explicitly searched for CID |
| Lipopolysaccharides (LPS) | Not explicitly searched for CID |
| TLR4 | Not applicable (protein receptor) |
Interactive Data Table Example (Illustrative based on search findings):
While specific quantitative data on this compound's ecological interactions suitable for a detailed interactive table were not consistently available across the search results for each subsection, an illustrative example based on the mechanism of action could be:
| Target Organism | Effect of this compound | Mechanism of Action | Research Source |
| Escherichia coli | Growth inhibition nih.govjst.go.jp | Interference with 30S ribosomal subunit, miscoding nih.govjst.go.jp | nih.govjst.go.jp |
| Susceptible Bacteria in Biofilms | Potential growth inhibition | Likely ribosomal interference (inferred based on general mechanism) | nih.govmdpi.com |
| Susceptible Bacteria in Microbiomes | Potential population suppression | Likely ribosomal interference (inferred based on general mechanism) | plos.orgnih.gov |
Applications in Fundamental Microbiology and Biotechnology Research
Polychlorosubtilin as a Probe for Ribosomal Biochemistry and Protein Synthesis Mechanisms
Research into the mechanism of action of this compound has indicated its interference with bacterial ribosomes, specifically the 30S ribosomal subunits. Studies have shown that this compound inhibits the growth of Escherichia coli by affecting protein synthesis, although the synthesis of nucleic acids and proteins was only feebly hindered. nih.govjst.go.jp The antibiotic's primary effect appears to be causing multisited miscoding during the incorporation of labeled aminoacyl-tRNA, leading to the synthesis of malformed or abnormal protein fractions. nih.govjst.go.jp These abnormal proteins are then unable to manifest normal vital metabolic activities. nih.govjst.go.jp While the formation of aminoacyl-tRNA, peptide bonds, and translocation from A to P sites of ribosomes were found to be insignificantly influenced by the drug, its interference with the 30S subunit, and to a lesser extent the 23S and 30SP (likely referring to ribosomal components or subunits), highlights its utility as a probe for studying the intricacies of ribosomal function and protein synthesis in bacteria. nih.govjst.go.jp Changes observed after bacteria developed resistance to this compound were localized in the 30SP, 23S, and consequently the 30S subunits, further emphasizing the ribosome as its primary target. nih.govjst.go.jp
Potential as a Lead Compound for Derivatization in Antimicrobial Discovery Research (focus on mechanistic or target-based studies)
The inhibitory effect of this compound on bacterial growth and its specific interaction with ribosomal subunits suggest its potential as a lead compound for the development of new antimicrobial agents. nih.govjst.go.jp Focusing on mechanistic and target-based studies, this compound's ability to induce miscoding during protein synthesis by targeting the 30S ribosomal subunit presents a defined mechanism of action that can be explored for drug design. nih.govjst.go.jp Understanding how modifications to the this compound structure might enhance its binding affinity to the ribosome, alter its miscoding effect, or broaden its spectrum of activity against different bacterial species could be a valuable avenue in antimicrobial discovery. The challenge of antimicrobial resistance highlights the need for new molecules with novel modes of action. mcmaster.ca this compound's distinct mechanism, different from antibiotics affecting respiration or glycolysis, positions it as a candidate for derivatization efforts aimed at overcoming existing resistance mechanisms. nih.gov Research in this area would involve medicinal chemistry to synthesize analogs of this compound and subsequent biological evaluation to assess their efficacy and ribosomal interaction, focusing on how structural changes influence the specific binding sites and the resulting impact on protein synthesis fidelity.
Utilization in Microbial Fermentation and Production Optimization Studies
While the primary focus on this compound relates to its antimicrobial properties and mechanism, its origin as a metabolite of Bacillus subtilis suggests potential interactions within microbial fermentation processes. Studies in microbial fermentation often involve optimizing conditions to enhance the production of desired metabolites, including antibiotics. researchgate.netnih.govfrontiersin.org Although direct research on using this compound in fermentation optimization studies is not explicitly detailed in the search results, the principles of fermentation optimization could be applied to its own production by Bacillus subtilis. Factors such as nutrient composition, temperature, pH, and aeration are critical for maximizing microbial yields. researchgate.netnih.govfrontiersin.org Understanding the conditions that favor this compound production by Bacillus subtilis could involve fermentation optimization studies. Furthermore, if this compound or its derivatives were to be produced on a larger scale for potential applications, optimizing the fermentation process of the producing organism would be a crucial step. Research in this area would involve investigating the optimal growth conditions for the Bacillus subtilis strain that produces this compound and exploring different fermentation strategies (e.g., batch, fed-batch) to enhance its yield and purity.
Future Research Directions and Unaddressed Questions
Comprehensive Elucidation of Polychlorosubtilin Biosynthetic Pathway Steps
While the mechanism of action of this compound has been studied, particularly its interference with bacterial ribosomal subunits nih.gov, a comprehensive understanding of its complete biosynthetic pathway remains an area for future research. Elucidating the step-by-step enzymatic reactions and the genes involved in this compound production is crucial. This knowledge would provide a foundation for manipulating the pathway for enhanced production or the generation of novel analogs. Research into the biosynthesis of natural products often involves genetic manipulation and the characterization of responsible genes and enzymes nih.gov. Techniques like chemoproteomics are showing potential in identifying enzymes involved in natural product biosynthesis, which could be applicable to this compound frontiersin.org. Understanding the pathway could also involve studying the role of specific metabolic routes, such as the shikimate pathway, which is involved in the biosynthesis of precursors for some natural products researchgate.net.
Detailed Structural-Activity Relationship Studies
Detailed structure-activity relationship (SAR) studies for this compound are needed to precisely identify which parts of the molecule are essential for its biological activity. SAR studies aim to correlate specific structural features of a compound with its biological effects gardp.orgcollaborativedrug.com. By systematically modifying the chemical structure of this compound and evaluating the impact on its activity, researchers can gain insights into the key functional groups and their interactions with biological targets. This information is invaluable for the rational design of improved or more potent derivatives gardp.orgwikipedia.org. Such studies have been successfully applied to other classes of compounds, including cyclic lipopeptides nih.gov. Quantitative structure-activity relationships (QSAR), a refinement of SAR, build mathematical models to predict activity based on structural parameters wikipedia.org.
Investigation of Novel Resistance Mechanisms and Their Molecular Basis
Understanding how organisms develop resistance to this compound at a molecular level is critical for its potential long-term use. While changes in ribosomal subunits have been observed in bacteria developing resistance to this compound nih.gov, a deeper investigation into the specific molecular mechanisms is warranted. This could involve studying genetic mutations, the role of efflux pumps that expel the compound from the cell, or modifications of the target site mdpi.com. Research into antibiotic resistance mechanisms in other bacteria and fungi provides a framework for these investigations, highlighting the complexity and multifaceted nature of resistance, which can involve target modification, efflux, and stress response pathways mdpi.comnih.gov.
Ecological Dynamics and Role in Complex Microbial Systems
The ecological role of this compound in its natural environment is largely unexplored. Investigating its production and function within complex microbial communities could reveal its significance in microbial interactions, competition, and ecosystem dynamics. Microorganisms in diverse environments engage in complex interactions, and secondary metabolites like this compound may play a role in these relationships ntu.ac.uknih.gov. Understanding its influence on microbial community structure and function, as well as factors affecting its production in natural settings, are important avenues for future research. The role of microorganisms in environmental processes, such as bioremediation and soil aggregation, highlights the broader ecological impact of microbial compounds frontiersin.orgnih.gov.
Engineering Producer Strains for Enhanced Production or Modified Metabolites
Improving the production yield of this compound from its natural producers or engineering heterologous hosts for its synthesis is a significant area for future work. Metabolic engineering and synthetic biology approaches can be employed to optimize the biosynthetic pathway, increase precursor availability, or improve the efficiency of the producing organism nih.govisomerase.comnih.govnrfhh.com. Strategies could include modifying central metabolic pathways, enhancing the expression of biosynthetic genes, or improving the tolerance of the host strain to the produced compound nih.govbiorxiv.orgmdpi.comfrontiersin.org. Furthermore, engineering efforts could focus on creating modified versions of this compound with potentially improved properties through combinatorial biosynthesis or targeted pathway manipulation nih.gov.
Q & A
Q. How should conflicting data on this compound’s environmental toxicity be analyzed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
